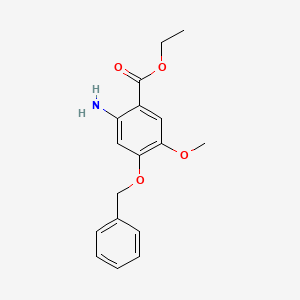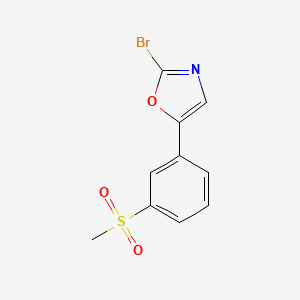
1-Methyl-3-vinyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-vinyl-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound It belongs to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3-vinyl-1H-1,2,4-triazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-cyanobenzyl alcohol with formaldehyde in the presence of a base can yield the desired triazole compound . Another method involves the use of aryl diazonium salts and isocyanide in a [3+2] cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of catalytic systems and optimized reaction conditions ensures high yields and purity of the final product. Transition metal-free conditions have also been explored for the synthesis of vinyl triazole derivatives, promoting green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-vinyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while reduction can produce various reduced triazole derivatives.
Applications De Recherche Scientifique
1-Methyl-3-vinyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-3-vinyl-1H-1,2,4-triazole involves its interaction with molecular targets and pathways. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to various biological effects . For instance, it can inhibit the activity of certain enzymes, thereby exerting antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
1-Methyl-3-vinyl-1H-1,2,4-triazole can be compared with other triazole derivatives:
1,2,3-Triazole: Another isomer with similar biological activities but different structural properties.
1,2,4-Triazole: The parent compound of this compound, widely used in medicinal chemistry.
Vinyl-1,2,3-triazole: A vinyl-substituted triazole with applications in polymer chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H7N3 |
|---|---|
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
3-ethenyl-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C5H7N3/c1-3-5-6-4-8(2)7-5/h3-4H,1H2,2H3 |
Clé InChI |
YDAFYUHLHYZTLC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=N1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


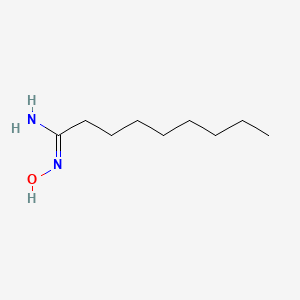
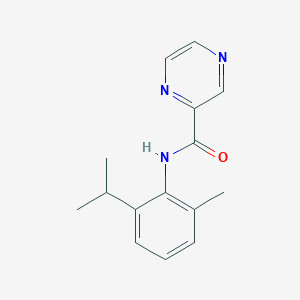
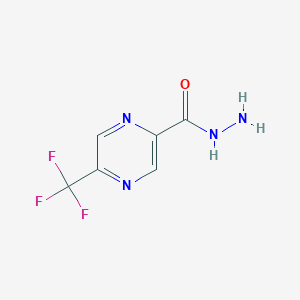
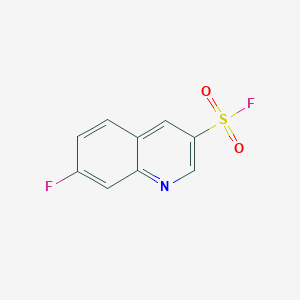
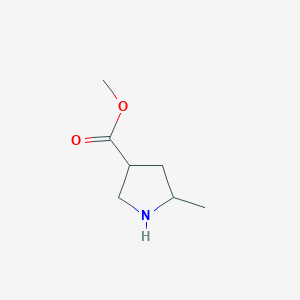
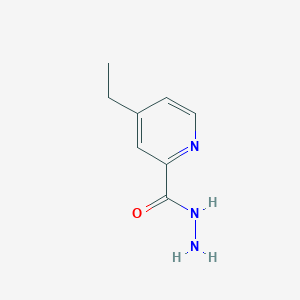
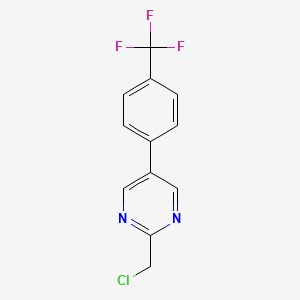
![Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)



